molecular formula C8H10ClFN2 B12122222 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine

Cat. No.: B12122222
M. Wt: 188.63 g/mol
InChI Key: GAOJCSQSPWZESZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10ClFN2. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 4-chloro-3-fluoroaniline with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it into amines or other reduced forms using reagents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring influence its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine, also known as (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with both chloro and fluoro groups, which enhances its chemical reactivity and interaction with biological targets. Its molecular formula is C8H10ClFN2, with a molecular weight of approximately 188.63 g/mol.

PropertyValue
Molecular FormulaC8H10ClFN2
Molecular Weight188.63 g/mol
StructureChemical Structure

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. The presence of chloro and fluoro substituents modulates its binding affinity and selectivity, triggering biochemical pathways essential for its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The compound's ability to inhibit biofilm formation is particularly significant, reducing biofilm mass by over 50% at effective concentrations .

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa32 µg/mL
Escherichia coli16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, it has shown the ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). Flow cytometry results indicated that the compound significantly accelerates apoptosis in a dose-dependent manner .

Case Study: Apoptosis Induction
In a study involving tumor-bearing mice, administration of the compound resulted in a marked reduction in tumor growth compared to control groups. The observed IC50 values for cell viability were approximately 25.72 ± 3.95 µM for MCF-7 cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This activity makes it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaKey Features
(1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamineC8H10ClFN2Different positioning of chloro and fluoro groups
4-ChloroanilineC6H6ClNLacks the ethylene diamine moiety
3-FluoroanilineC6H6FNSimilar aromatic structure without chloro

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10ClFN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2

InChI Key

GAOJCSQSPWZESZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)F)Cl

Origin of Product

United States

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